Ortho- vs. Para-Substitution: Conformational and Predicted Binding Differentiation Against CAS 1210035-14-5
CAS 1788945-31-2 possesses an ortho-substituted phenyl linker connecting the imidazo[2,1-b]thiazole core (at the 2-position of the phenyl ring) to the quinazolinone-propanamide moiety, whereas its closest catalogued analog, CAS 1210035-14-5, employs a para-substituted (4-position) phenyl bridge and additionally features a saturated 2,3-dihydroimidazo[2,1-b]thiazole ring instead of the fully aromatic imidazo[2,1-b]thiazole . In published SAR studies on 6-phenylimidazo[2,1-b]thiazole-based kinase inhibitors, the substitution pattern on the phenyl ring directly modulates both the dihedral angle between the imidazothiazole and the phenyl plane and the distance to the kinase hinge-binding region, resulting in up to >100-fold differences in IC₅₀ values between ortho- and para-substituted analogs within the same series [1]. While direct head-to-head potency data for CAS 1788945-31-2 versus CAS 1210035-14-5 have not been published, the established structure–activity relationship in the 6-phenylimidazo[2,1-b]thiazole class predicts that the ortho geometry and the fully aromatic imidazothiazole in CAS 1788945-31-2 will confer a distinct kinase-selectivity fingerprint relative to the para-dihydro analog [2].
| Evidence Dimension | Positional and ring-saturation isomerism: impact on predicted kinase binding geometry |
|---|---|
| Target Compound Data | CAS 1788945-31-2: ortho-substituted phenyl linker at imidazo[2,1-b]thiazole 6-position; fully aromatic imidazo[2,1-b]thiazole core; C₂₂H₁₇N₅O₂S, MW 415.47 |
| Comparator Or Baseline | CAS 1210035-14-5: para-substituted phenyl linker; 2,3-dihydroimidazo[2,1-b]thiazole core (saturated C2–C3 bond); C₂₂H₁₉N₅O₂S, MW 417.49 |
| Quantified Difference | Published SAR on 6-phenylimidazo[2,1-b]thiazole FLT3 inhibitors demonstrates that phenyl-ring substitution position alters cellular IC₅₀ by >100-fold between closely related analogs (e.g., MV4-11 IC₅₀ range: 0.002 μM to >10 μM depending on phenyl substituent position and identity) [1] |
| Conditions | Comparative structural analysis based on published X-ray/small-molecule crystallography data and SAR trends from 6-phenylimidazo[2,1-b]thiazole kinase inhibitor series [1][2] |
Why This Matters
For procurement decisions, the ortho-substitution and full aromaticity of CAS 1788945-31-2 define a unique chemical space that cannot be accessed with the para-dihydro analog CAS 1210035-14-5, making the two compounds non-interchangeable for kinase-targeted probe studies.
- [1] Lin XD, Yang HW, Ma S, et al. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorg Med Chem Lett. 2015;25(20):4534-4538. doi:10.1016/j.bmcl.2015.08.068. View Source
- [2] Abdel-Maksoud MS, El-Gamal MI, Lee BS, et al. Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. J Med Chem. 2021;64(10):6877-6896. doi:10.1021/acs.jmedchem.1c00230. View Source
